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Compound of Interest

Compound Name: Antitumor agent-106

Cat. No.: B12384013 Get Quote

ADG106, a fully human agonistic monoclonal IgG4 antibody targeting the co-stimulatory

receptor CD137 (4-1BB), demonstrates promising cross-reactivity across human, monkey, and

mouse models, enabling comprehensive preclinical evaluation. This guide provides a detailed

comparison of ADG106's performance characteristics, supported by experimental data and

methodologies, to inform researchers and drug development professionals in the field of

immuno-oncology.

Executive Summary
ADG106 is engineered to bind to a unique and conserved epitope of CD137, facilitating its

evaluation in various preclinical species.[1][2] It functions as a CD137 agonist, requiring

FcγRIIB-mediated crosslinking for optimal activity, while also blocking the interaction with the

natural CD137 ligand.[1][3] This mechanism of action is designed to balance potent anti-tumor

efficacy with a favorable safety profile, addressing the limitations observed with earlier

generation CD137 agonists. Preclinical studies have demonstrated its ability to suppress tumor

growth in multiple animal models and its tolerability in non-human primates and rodents.[1]

Comparative Binding Affinity of ADG106
The binding affinity of ADG106 to CD137 from different species has been quantified using

surface plasmon resonance (SPR). These studies confirm its high affinity for human and

cynomolgus monkey CD137, with a moderately lower affinity for rodent CD137.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12384013?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10897605/
https://aacrjournals.org/cancerres/article/80/16_Supplement/4538/643472/Abstract-4538-A-safe-and-potent-agonist-ADG106
https://pmc.ncbi.nlm.nih.gov/articles/PMC10897605/
https://www.adagene.com/news/1329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10897605/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Recombinant Protein
Equilibrium Dissociation
Constant (KD) (nM)

Human Extracellular Domain of CD137 3.73

Cynomolgus Monkey Extracellular Domain of CD137 4.77

Rat Extracellular Domain of CD137 14.7

Mouse Extracellular Domain of CD137 21.5

In Vitro Functional Activity: A Comparison with
Other CD137 Agonists
ADG106 has been benchmarked against other clinical-stage anti-CD137 antibodies, namely

urelumab and utomilumab. Reporter gene assays demonstrate that ADG106's agonistic activity

is dependent on FcγRIIB-mediated crosslinking, a feature it shares with utomilumab. In the

presence of such crosslinking, ADG106 exhibits stronger agonistic activity than utomilumab,

but is less potent than urelumab, which can activate CD137 signaling independently of

crosslinking.

Antibody
Agonistic Activity (NF-κB
Reporter Assay)

FcγRIIB Crosslinking
Dependence

ADG106
Stronger than utomilumab,

weaker than urelumab
Dependent

Urelumab Strongest Independent

Utomilumab Weakest Dependent

In Vivo Efficacy and Safety in Preclinical Models
ADG106 has demonstrated significant anti-tumor activity as a single agent in various syngeneic

mouse tumor models, including colon (CT26), liver (H22), and breast (EMT6) cancer models.

This anti-tumor effect is associated with increased infiltration of CD4+ and CD8+ T cells into the

tumor microenvironment.
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Furthermore, toxicology studies in rats and cynomolgus monkeys have established a favorable

safety profile for ADG106. The no-observed-adverse-effect-level (NOAEL) was determined to

be ≥100.0 mg/kg in rats and 200.0 mg/kg in cynomolgus monkeys, with no significant

treatment-related adverse effects observed. This contrasts with the significant liver toxicities

reported for some first-generation CD137 agonists like urelumab.

Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the equilibrium dissociation constant (KD) of ADG106 for human,

cynomolgus monkey, rat, and mouse CD137.

Methodology: Recombinant extracellular domains of CD137 from each species were

immobilized on a sensor chip. Serial dilutions of ADG106 were then flowed over the chip.

The association and dissociation rates were measured, and the KD was calculated from

these kinetic parameters.

NF-κB Reporter Gene Functional Assay
Objective: To measure the agonistic activity of ADG106 on CD137 signaling.

Methodology: Jurkat cells engineered to express human CD137 and an NF-κB-luciferase

reporter construct were used. These cells were co-cultured with CHO-K1 cells expressing

human FcγRIIB to facilitate crosslinking. The cells were then incubated with varying

concentrations of ADG106, urelumab, or utomilumab. The activation of the NF-κB pathway

was quantified by measuring the luciferase activity.

In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of ADG106.

Methodology: BALB/c mice were subcutaneously implanted with CT26 colon carcinoma

cells. Once tumors were established, mice were treated intraperitoneally with ADG106 or a

vehicle control. Tumor volumes were monitored over time to assess treatment efficacy.

Similar protocols were used for H22 and EMT6 tumor models.

Immunohistochemistry (IHC)
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Objective: To assess T-cell infiltration into the tumor microenvironment.

Methodology: Tumors from the in vivo efficacy studies were harvested, fixed, and embedded

in paraffin. Sections were then stained with antibodies specific for mouse CD4 and CD8α.

The number of positive-staining T cells within the tumor tissue was quantified to determine

the extent of immune cell infiltration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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